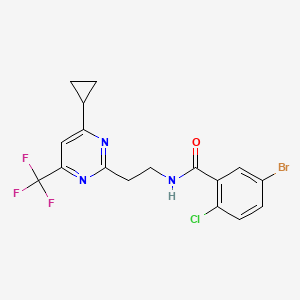

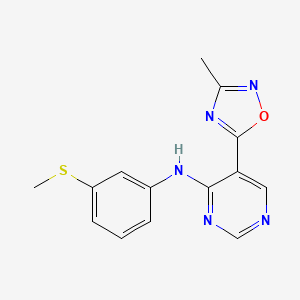

![molecular formula C13H10ClN3OS2 B2894343 6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 339022-75-2](/img/structure/B2894343.png)

6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime” is a chemical compound with a complex structure. It has a molecular weight of 337.84757900238 . The compound is also known as "6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile" .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes an imidazo[2,1-b][1,3]thiazole ring, a sulfanyl group attached to a chlorophenyl group, and a carbaldehyde O-methyloxime group . The InChIKey for this compound is LVNVTDKIAXLVOY-UHFFFAOYSA-N .科学的研究の応用

Stereoisomerization and Biological Activity

Stereoisomerization studies of CITCO, a related compound, have implications for understanding the chemical stability and therapeutic potential of similar molecules. The E- and Z-isomers of CITCO, an agonist of the human constitutive androstane receptor (hCAR), were synthesized to address stability issues. Both isomers undergo E/Z isomerizations, suggesting a protonation-rotation mechanism, with implications for binding to hCAR (Diethelm-Varela et al., 2020).

Antimicrobial Applications

Synthesis of imidazo[1,2-a]pyridines and related compounds as potential antiulcer agents demonstrated the versatility of imidazo derivatives in medical chemistry. While the focus was on cytoprotective properties rather than antisecretory activity, the approach reflects the chemical's utility in developing treatments for conditions like ulcers (Starrett et al., 1989).

Herbicidal Activity

Imidazo[2,1-b][1,3,4]thiadiazole derivatives were explored for herbicidal applications, highlighting the chemical's potential in agriculture. The synthesis and testing of these compounds for pre- and post-emergence herbicidal efficacy reveal the utility of imidazo[2,1-b][1,3]thiazole structures in developing new agrochemicals (Andreani et al., 1996).

Antitubercular and Antimicrobial Activity

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives showcased their potential as antitubercular agents. Some compounds exhibited potent activity against Mycobacterium tuberculosis, suggesting the promise of imidazo[2,1-b][1,3,4]thiadiazole derivatives in addressing tuberculosis and possibly other microbial infections (Ramprasad et al., 2015).

作用機序

This compound is known to be a constitutive androstane receptor (CAR) agonist with an EC50 of 49 nm. It displays over 100-fold selectivity over PXR receptors and has no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, and THR. It induces CAR nuclear translocation and expression of CYP2B6 in hepatocytes in vitro .

特性

IUPAC Name |

(Z)-1-[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS2/c1-18-15-8-11-12(16-13-17(11)6-7-19-13)20-10-4-2-9(14)3-5-10/h2-8H,1H3/b15-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCPUUMECGJAJH-NVNXTCNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C1=C(N=C2N1C=CS2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinolin-6-yl)prop-2-en-1-one](/img/structure/B2894261.png)

![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)

![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)

![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)

![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)